BenchChemオンラインストアへようこそ!

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate

Chemical biology probe development Bioconjugation Fluorescent probe synthesis

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate (CAS 637746-60-2, MF: C₂₀H₁₄ClNO₄S, MW: 399.85 g/mol) is a synthetic hybrid molecule combining a benzothiazole-fused chromen-4-one (chromone) core with a 4-chlorobutanoate ester at the 7-position. The compound belongs to a broader family of 3-(benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl esters that have appeared in screening libraries and patent disclosures targeting serotonin 5-HT₆ receptors and anticancer pathways.

Molecular Formula C20H14ClNO4S
Molecular Weight 399.85
CAS No. 637746-60-2
Cat. No. B2551361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
CAS637746-60-2
Molecular FormulaC20H14ClNO4S
Molecular Weight399.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)CCCCl
InChIInChI=1S/C20H14ClNO4S/c21-9-3-6-18(23)26-12-7-8-13-16(10-12)25-11-14(19(13)24)20-22-15-4-1-2-5-17(15)27-20/h1-2,4-5,7-8,10-11H,3,6,9H2
InChIKeyFITXLJCONWMQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate (CAS 637746-60-2): Core Structural Identity and Procurement Context


3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate (CAS 637746-60-2, MF: C₂₀H₁₄ClNO₄S, MW: 399.85 g/mol) is a synthetic hybrid molecule combining a benzothiazole-fused chromen-4-one (chromone) core with a 4-chlorobutanoate ester at the 7-position . The compound belongs to a broader family of 3-(benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl esters that have appeared in screening libraries and patent disclosures targeting serotonin 5-HT₆ receptors and anticancer pathways [1][2]. The 4-chlorobutanoate moiety introduces a terminal alkyl chloride, a feature that distinguishes this ester from the simple alkyl, branched alkyl, and aromatic ester analogs commonly listed in the same series, and which provides a reactive handle amenable to further chemical derivatization .

Why 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-Chlorobutanoate Cannot Be Casually Replaced by Other 7-Ester Analogs


The 7-position ester substituent on the 3-(benzothiazol-2-yl)chromone scaffold is not a passive structural element; it directly modulates both physicochemical properties and biological target engagement. Analogs bearing simple alkyl esters (propanoate, 2-methylpropanoate), branched esters (pivalate), or aromatic esters (4-methoxybenzoate, benzoate) lack the terminal chlorine atom present in the 4-chlorobutanoate group. This chlorine serves as a leaving group for nucleophilic substitution reactions, enabling conjugation strategies that are structurally impossible with non-halogenated analogs [1]. Furthermore, within the benzothiazole–chromone series, even subtle ester variations have been shown to alter 5-HT₆ receptor inverse agonist potency and ATR kinase inhibitory activity in related compound sets [2][3]. Simple ester-for-ester substitution therefore risks loss of both the reactive handle and the specific pharmacological profile sought by the researcher.

Quantitative Differentiation Evidence: 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-Chlorobutanoate vs. Closest Analogs


Reactive Functional Handle: 4-Chlorobutanoate Ester vs. Non-Halogenated 7-Ester Analogs

The 4-chlorobutanoate ester of CAS 637746-60-2 contains a primary alkyl chloride (Cl–CH₂–), a functional group absent in all commonly cataloged 7-ester analogs in this series. The terminal chlorine atom is a competent leaving group for S_N2 nucleophilic substitution, enabling covalent conjugation with amines, thiols, or other nucleophiles [1]. This contrasts with analogs such as 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate, 2-methylpropanoate, 2,2-dimethylpropanoate (pivalate), and cyclohexanecarboxylate, which carry only non-leaving alkyl or cycloalkyl ester groups unsuitable for further derivatization . Among the broader series, only the 4-chlorobutanoate ester (and its coumarin isomer, CAS 637746-58-8) provides this dual identity as both a pharmacologically relevant chromone–benzothiazole hybrid and a linker-ready chemical biology tool.

Chemical biology probe development Bioconjugation Fluorescent probe synthesis

Chromone–Benzothiazole Scaffold: Class-Level 5-HT₆ Receptor Modulation Potential

The benzothiazole–chromone hybrid scaffold to which CAS 637746-60-2 belongs has been pharmacologically validated as a privileged chemotype for 5-HT₆ receptor modulation. The study by Canale et al. (2020) demonstrated that structurally related benzothiazole–chromone derivatives act as 5-HT₆ receptor inverse agonists with nanomolar potency; the lead compound 48 in that series displayed an IC₅₀ of 97 nM in a cAMP BRET assay at recombinant human 5-HT₆ receptors expressed in NG108-15 cells, and exhibited pro-cognitive efficacy in a rat novel object recognition model at 1 mg/kg p.o. [1]. The parent chromone–benzothiazole core is conserved in CAS 637746-60-2, and while the 4-chlorobutanoate ester substitution has not been independently profiled in a published head-to-head SAR table, the shared pharmacophoric elements support class-level inference of 5-HT₆ receptor engagement potential [1][2].

Serotonin 5-HT6 receptor Neurodegenerative disease Inverse agonism

Antitumor Potential of Benzothiazole–Chromone Hybrids: Class-Level Cytotoxicity Evidence

Benzothiazole-bearing chromenones have demonstrated significant in vitro antitumor activity across multiple cancer cell lines. El-Helw et al. (2019) evaluated a series of fused and non-fused chromones bearing a benzothiazole moiety against six human cancer cell lines (A594 lung, HCT-116 colon, MCF-7 breast, HepG2 liver, PC3 prostate, and HFB4 normal fibroblast). Several compounds in that series exhibited anticancer activity comparable to doxorubicin, the standard reference drug [1]. Separately, Frasinyuk et al. (2022) reported benzothiazole–chromone derivatives as ATR kinase inhibitors; compound 7l in that study showed the best IC₅₀ values across tested cell lines [2]. While CAS 637746-60-2 itself has not been individually profiled in these published cytotoxicity panels, the conserved 3-(benzothiazol-2-yl)-4-oxo-4H-chromene pharmacophore supports class-level prioritization for anticancer screening over non-benzothiazole chromone analogs [1][2].

Anticancer screening Cytotoxicity Chromenone derivatives

Fluorescence Property Potential: Benzothiazole–Chromone Fluorophore Class vs. Non-Fluorogenic Chromone Esters

The benzothiazole–chromone conjugate system is a recognized fluorophore scaffold. Related chromone–benzothiazole dyes have been developed as fluorescent probes for HSO₃⁻ detection, demonstrating selective fluorescence turn-on responses and compatibility with live-cell imaging [1]. CAS 637746-60-2 is described in vendor technical documentation as a fluorophore derivative with tunable emission characteristics suitable for fluorescence microscopy and molecular probe synthesis [2]. The 4-chlorobutanoate ester enhances utility by providing a conjugation handle for biomolecule attachment while preserving the chromone–benzothiazole π-system responsible for fluorescence [2]. In contrast, the 2-oxo-2H-chromen (coumarin) isomer (CAS 637746-58-8) and non-benzothiazole chromone esters lack this combination of fluorogenic potential and linker functionality within a single small-molecule framework .

Fluorescence microscopy Bioimaging Molecular probe

Highest-Value Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-Chlorobutanoate Based on Differentiated Evidence


Chemical Biology Probe Construction via S_N2 Conjugation of the 4-Chlorobutanoate Handle

The primary alkyl chloride in the 4-chlorobutanoate ester enables covalent linkage to amine- or thiol-containing biomolecules, fluorescent dyes, or solid supports under mild nucleophilic substitution conditions. This makes CAS 637746-60-2 uniquely suited among 7-ester benzothiazole–chromone analogs for constructing target-specific chemical biology probes, activity-based protein profiling reagents, or affinity chromatography ligands, where the chromone–benzothiazole core serves as the recognition element and the chloroalkyl chain provides the linker functionality [1]. Non-halogenated analogs such as the propanoate, pivalate, or 4-methoxybenzoate esters cannot participate in analogous conjugation reactions and are therefore unsuitable for these applications [2].

5-HT₆ Receptor-Focused Screening Libraries for Neurodegenerative Disease Programs

The benzothiazole–chromone core has been pharmacologically validated as a 5-HT₆ receptor-modulating chemotype by the Canale et al. (2020) study, which identified nanomolar inverse agonists with in vivo pro-cognitive efficacy [1]. CAS 637746-60-2 serves as a structurally appropriate inclusion in focused screening decks targeting 5-HT₆ receptors for Alzheimer's disease or cognitive deficit programs. Its differentiation from simple alkyl ester analogs lies in the chlorine substituent, which alters both lipophilicity and electrostatic potential at the ester terminus—parameters known to influence GPCR ligand binding kinetics [1].

Fluorescent Probe Precursor for Bioimaging and Sensor Development

The benzothiazole–chromone π-system provides intrinsic fluorescence properties, as demonstrated by related chromone–benzothiazole conjugate dyes successfully deployed for selective anion sensing and live-cell imaging [1]. CAS 637746-60-2 combines this fluorogenic scaffold with a linker-ready 4-chlorobutanoate group, enabling direct conjugation to targeting moieties (peptides, antibodies, or small-molecule recognition elements) without needing to introduce a separate linker module [2]. This dual functionality reduces synthetic complexity and preserves the chromone–benzothiazole fluorophore integrity during probe assembly.

Diversifiable Lead-Like Scaffold for Anticancer Library Design

The benzothiazole–chromone scaffold has produced compounds with cytotoxicity approaching doxorubicin across multiple cancer cell lines and has demonstrated ATR kinase inhibitory activity [1][2]. CAS 637746-60-2 offers a strategic advantage in library design: the 4-chlorobutanoate ester serves a dual purpose as both a pharmacophore-modulating substituent and a chemical diversification point. Post-screening, hits can be rapidly elaborated via nucleophilic displacement of the terminal chlorine to generate focused SAR libraries without resynthesis of the entire scaffold, a capability unavailable with non-halogenated ester analogs .

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.